Scutebata F Structural Distinction: Nicotinoyloxy Substituent as a Procurement-Relevant Differentiator
Scutebata F is structurally distinguished from closely related co-isolated diterpenoids by the presence of a nicotinoyloxy group (pyridine-3-carboxylate) at the C-10 position, whereas analogs such as scutebata A, B, and C lack this substituent and instead possess a rare α-hydroxy group in their α,β-unsaturated lactone rings [1][2]. This structural feature may influence hydrogen-bonding capacity, lipophilicity, and target engagement, although direct comparative bioactivity data are currently unavailable [1].
| Evidence Dimension | Presence of C-10 nicotinoyloxy (pyridine-3-carboxylate) substituent |
|---|---|
| Target Compound Data | Nicotinoyloxy group present at C-10 |
| Comparator Or Baseline | Scutebata A, B, C: α-hydroxy group in lactone ring; no nicotinoyloxy substituent |
| Quantified Difference | Qualitative structural difference; no comparative bioactivity data available |
| Conditions | Structural elucidation by 1D/2D NMR and mass spectrometry |
Why This Matters
The distinct nicotinoyloxy moiety differentiates Scutebata F from other scutebata-series compounds, ensuring procurement of the correct compound for structure-specific studies.
- [1] Zhu F, Liu LL, Di YT, Hao XJ, et al. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata. J Nat Prod. 2010;73(2):233-236. View Source
- [2] NCBS Phytochemical Database. Scutebata F (PubChem CID: 44604691). IUPAC Name and SMILES. View Source
